molecular formula C10H7B B3054544 1-Bromoazulene CAS No. 61035-76-5

1-Bromoazulene

Cat. No.: B3054544
CAS No.: 61035-76-5
M. Wt: 207.07 g/mol
InChI Key: XMCRFNZRJRMLHL-UHFFFAOYSA-N
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Description

1-Bromoazulene is an aromatic compound derived from azulene, a non-benzenoid hydrocarbon known for its unique structure and vibrant blue color Azulene itself is composed of fused five- and seven-membered rings, which contribute to its distinct electronic properties

Preparation Methods

1-Bromoazulene can be synthesized through several methods, with one of the most common being the bromination of azulene. This process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as dichloromethane, and the conditions are carefully controlled to ensure regioselectivity, resulting in the formation of this compound .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

1-Bromoazulene undergoes a variety of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, the compound’s aromatic nature suggests it can participate in such reactions under appropriate conditions.

    Coupling Reactions: this compound can undergo coupling reactions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Kumada cross-coupling reaction with PhMgBr yields 1-phenylazulene .

Scientific Research Applications

1-Bromoazulene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromoazulene exerts its effects is primarily related to its electronic structure. The compound’s ability to participate in various chemical reactions is due to the polarized nature of the azulene ring system. In biological systems, azulene derivatives can interact with molecular targets such as COX-2, leading to anti-inflammatory effects . The exact pathways involved in these interactions are still under investigation, but they likely involve the modulation of enzyme activity and the inhibition of pro-inflammatory mediators.

Comparison with Similar Compounds

1-Bromoazulene can be compared to other azulene derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives through substitution and coupling reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-bromoazulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCRFNZRJRMLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484718
Record name Azulene, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61035-76-5
Record name Azulene, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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